molecular formula C9H9BrO4 B13568332 2-Bromo-4-methoxymandelic acid

2-Bromo-4-methoxymandelic acid

Cat. No.: B13568332
M. Wt: 261.07 g/mol
InChI Key: FUMCEEVIEDSULH-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxymandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom at the second position and a methoxy group at the fourth position on the benzene ring, with a mandelic acid moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxymandelic acid typically involves the bromination of 4-methoxymandelic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methoxymandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methoxymandelic acid.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 4-Methoxymandelic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-methoxymandelic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxymandelic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The mandelic acid moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

    4-Methoxymandelic Acid: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-4-methylbenzoic Acid: Similar structure but with a methyl group instead of the mandelic acid moiety.

    2-Bromo-4-methoxybenzoic Acid: Similar structure but without the mandelic acid moiety.

Uniqueness: 2-Bromo-4-methoxymandelic acid is unique due to the presence of both the bromine atom and the methoxy group on the benzene ring, combined with the mandelic acid moiety

Properties

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

FUMCEEVIEDSULH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)O)Br

Origin of Product

United States

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